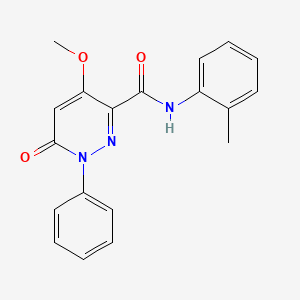

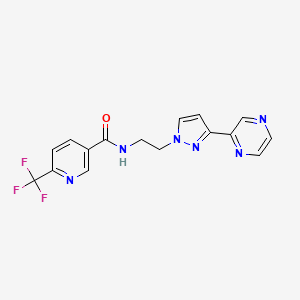

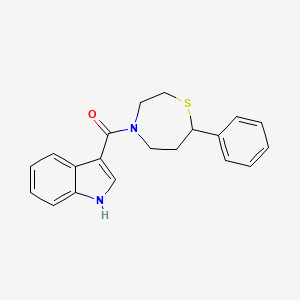

1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include the compound’s role or use in industry or research.

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts, and yield.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the reaction conditions, products, and mechanism.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity.Applications De Recherche Scientifique

Synthesis and Imaging Applications

One study details the synthesis of a related compound, aiming to develop a potential imaging agent for CB1 receptors using PET. The process involved creating a precursor and then reacting it with [(11)C]MeOTf to produce the radiotracer with significant specificity and activity for CB1 receptors in human brain sections, showcasing its potential for brain imaging studies (Kumar et al., 2004).

Antimicrobial Activity

Another research avenue explores the synthesis of novel Schiff bases and their derivatives for antimicrobial applications. This study synthesized compounds using a multi-step process, including the Gewald synthesis technique, and evaluated their in vitro antimicrobial activity, finding several derivatives with excellent activity (Puthran et al., 2019).

Enzyme Inhibitory and Anticancer Activity

Research into enzyme inhibitory activities of thiophene-based heterocyclic compounds revealed some derivatives as potent inhibitors for acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), showcasing their potential therapeutic applications (Cetin et al., 2021). Additionally, a study investigating sulfur-containing heterocyclic analogs indicated their selective anticancer activity against laryngeal carcinoma cells, emphasizing the role of the hydroxyl group in their anticancer mechanism and suggesting their use in combinational therapy (Haridevamuthu et al., 2023).

Molecular Interaction Studies

Further investigations into the molecular interactions of similar compounds with CB1 cannabinoid receptors offer insights into the development of receptor antagonists for therapeutic purposes, highlighting the importance of conformational analysis and pharmacophore models in drug design (Shim et al., 2002).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.

Orientations Futures

This could involve potential applications, ongoing research, and areas that need further investigation.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult scientific literature or databases. If you have a different compound or a more specific question, feel free to ask!

Propriétés

IUPAC Name |

1-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c24-18-8-3-2-7-15(18)17-13-16(19-9-6-12-26-19)21-23(17)20(25)14-22-10-4-1-5-11-22/h2-3,6-9,12,17,24H,1,4-5,10-11,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRREHDYPRBWBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CC=C4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2365430.png)

![3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2365440.png)

![D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate](/img/structure/B2365441.png)

![6-{[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2365444.png)

![1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-propanone](/img/structure/B2365446.png)